molecular formula C9H10O4 B8712804 Methyl 2-(3-hydroxyphenoxy)acetate

Methyl 2-(3-hydroxyphenoxy)acetate

Cat. No.: B8712804
M. Wt: 182.17 g/mol
InChI Key: SQRPEDUEGWFUKZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenoxy)acetate is an ester derivative of phenoxyacetic acid, characterized by a hydroxyl group (-OH) at the 3-position of the phenoxy ring and a methyl ester group (-COOCH₃) (Figure 1). Phenoxyacetic acid derivatives are widely studied for their reactivity, solubility, and biological activity, influenced by substituents on the aromatic ring .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2-(3-hydroxyphenoxy)acetate

InChI

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5,10H,6H2,1H3

InChI Key

SQRPEDUEGWFUKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Methoxy (-OCH₃): Electron-donating group increases steric hindrance and stability, making it less reactive than hydroxyl analogs . Amino (-NH₂): Introduces basicity and nucleophilic reactivity, enabling participation in coupling reactions (e.g., amide bond formation) .
  • Ester Group Variations: Methyl esters (e.g., Methyl 2-(3-methoxyphenoxy)acetate ) are more volatile than ethyl analogs (e.g., Ethyl 2-(3-hydroxyphenoxy)acetate ), influencing their use in synthesis and purification.

Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of 2-(3-hydroxyphenoxy)acetic acid with methanol, catalyzed by strong acids, remains a foundational method. Sulfuric acid or thionyl chloride (SOCl₂) are commonly employed to protonate the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. In a representative protocol, 2-(3-hydroxyphenoxy)acetic acid (1.0 mol) is refluxed with methanol (5.0 mol) and catalytic sulfuric acid (0.1 mol%) at 85°C for 16 hours. The reaction achieves ~85% yield, with excess methanol removed via rotary evaporation.

Optimization Considerations:

  • Solvent Selection : Solvent-free conditions minimize side reactions but require rigorous temperature control.

  • Catalyst Loading : Excessive acid promotes hydrolysis; ≤1 mol% H₂SO₄ balances reactivity and selectivity.

  • Byproduct Management : Water removal using molecular sieves shifts equilibrium toward ester formation.

Transesterification of Alkyl Esters

Benzofuranone Intermediate Route

A patented two-step process (CN103724203A) involves:

  • Dehydration : o-Hydroxyphenylacetic acid undergoes acid-catalyzed cyclization in toluene with tosic acid (0.5 wt%) at reflux (110°C) to form benzofuranone.

  • Transesterification : Benzofuranone reacts with methanol (1.5 eq) at 70°C for 5 hours, yielding methyl 2-(3-hydroxyphenoxy)acetate at 97% purity.

Advantages:

  • High Yield : 97% isolated yield after crystallization.

  • Catalyst Reusability : Solid acid catalysts (e.g., silica gel sulfonic acid) are filtered and reused.

  • Solvent Recovery : Toluene and excess methanol are distilled and recycled.

Alkylation of 3-Hydroxyphenol

Williamson Ether Synthesis

Methyl chloroacetate (1.2 eq) reacts with 3-hydroxyphenol in acetone under basic conditions (K₂CO₃, 2.0 eq) at 60°C for 8 hours. The method affords moderate yields (70–75%) due to competing ester hydrolysis but is scalable for industrial applications.

Key Parameters:

  • Base Strength : K₂CO₃ outperforms NaOH in minimizing saponification.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reactivity but complicate purification.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Purity Scalability
Acid-Catalyzed EsterificationH₂SO₄ (0.1 mol%)85°C85%92%Moderate
Transesterification (Patent)Tosic acid70–110°C97%99%High
Williamson Ether SynthesisK₂CO₃60°C73%88%Low

Trade-offs :

  • Transesterification excels in yield and purity but requires anhydrous conditions.

  • Williamson Synthesis offers functional group tolerance but suffers from side reactions.

Industrial-Scale Production Insights

Continuous-Flow Reactors

Adoption of continuous-flow systems enhances the transesterification method:

  • Residence Time : 2 hours (vs. 5 hours batch).

  • Productivity : 12 kg/L·h at 80°C with immobilized lipase catalysts.

Green Chemistry Innovations

  • Biocatalysts : Lipase B from Candida antarctica achieves 90% yield under mild conditions (40°C, pH 7).

  • Solvent Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. toluene .

Q & A

Advanced Question | Analytical Chemistry

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. Key signals include the methoxy group (~δ 3.7 ppm) and aromatic protons (δ 6.5–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ = 196.0735) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Retention times can be cross-referenced with standards .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting points and detects polymorphic forms .

How does the electronic configuration of this compound influence its reactivity in substitution reactions?

Advanced Question | Reaction Mechanism Analysis
The compound’s reactivity is governed by its electron-rich phenoxy group and electron-deficient ester moiety:

  • Nucleophilic Substitution: The ester carbonyl is susceptible to nucleophilic attack (e.g., by amines or alcohols), enabling derivatization. The phenoxy group’s electron-donating effect stabilizes transition states in SN² reactions .
  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group activates the aromatic ring toward electrophiles (e.g., nitration or halogenation), with regioselectivity guided by steric and electronic factors .
  • Computational Modeling: Density Functional Theory (DFT) studies predict reaction sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

How should this compound be stored to ensure long-term stability?

Basic Question | Storage and Stability

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis. Short-term storage (1–2 weeks) at 2–8°C is acceptable .
  • Light Sensitivity: Protect from UV light using amber glassware to avoid photodegradation.
  • Moisture Control: Include desiccants (e.g., silica gel) in storage containers to inhibit ester hydrolysis .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Question | Data Contradiction Analysis
Discrepancies often arise from:

  • Purity Variability: Impurities (>2%) can skew bioassay results. Validate purity via HPLC and NMR before testing .
  • Assay Conditions: Differences in solvent (DMSO vs. aqueous buffers) or cell lines (HEK293 vs. HeLa) alter activity. Standardize protocols using OECD guidelines .
  • Structural Confirmation: Misassignment of regioisomers (e.g., para vs. meta substitution) can lead to false conclusions. Use 2D NMR (COSY, HSQC) for unambiguous structural verification .

What computational tools predict the environmental fate and toxicity of this compound?

Advanced Question | Environmental Impact Assessment

  • EPI Suite: Estimates biodegradability (BIOWIN model) and bioaccumulation potential (BCFBAF model).
  • ECOSAR: Predicts acute toxicity to aquatic organisms (e.g., LC50 for fish).
  • DEREK Nexus: Flags structural alerts for mutagenicity or endocrine disruption .
  • Validation: Compare predictions with experimental ecotoxicity data from standardized OECD tests .

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